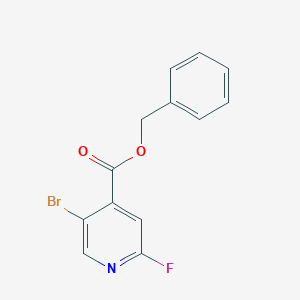

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

benzyl 5-bromo-2-fluoropyridine-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrFNO2/c14-11-7-16-12(15)6-10(11)13(17)18-8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCBAJXWERAZVDS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=NC=C2Br)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical structure, physicochemical properties, a detailed synthesis protocol, and its strategic applications in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers engaged in drug discovery and development.

Introduction: The Strategic Importance of Fluorinated Pyridines

Fluorine-containing pyridine derivatives are of significant interest in drug discovery due to their unique ability to modulate the physicochemical and pharmacokinetic properties of lead compounds.[1] The incorporation of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][3] Benzyl 5-bromo-2-fluoropyridine-4-carboxylate belongs to this important class of molecules and serves as a versatile intermediate for the synthesis of complex pharmaceutical agents.[1][4]

Chemical Structure and Properties

The chemical structure of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate combines several key features that make it a valuable tool in medicinal chemistry. The pyridine core is a common scaffold in many approved drugs.[1] The fluorine atom at the 2-position and the bromine atom at the 5-position offer distinct opportunities for further chemical modification.

Table 1: Physicochemical Properties of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate and Related Compounds

| Property | Benzyl 5-bromo-2-fluoropyridine-4-carboxylate (Predicted) | Methyl 2-bromo-5-fluoropyridine-4-carboxylate[5] | 2-bromo-5-fluoropyridine-4-carboxylic Acid[6] | 5-Bromo-2-fluoropyridine[7][8] |

| CAS Number | Not available | 885588-14-7 | 885588-12-5 | 766-11-0 |

| Molecular Formula | C₁₃H₉BrFNO₂ | C₇H₅BrFNO₂ | C₆H₃BrFNO₂ | C₅H₃BrFN |

| Molecular Weight | 310.12 g/mol | 234.02 g/mol | 220.00 g/mol | 175.99 g/mol |

| Appearance | Predicted: White to off-white solid | Not specified | Faint beige to faint brown powder | Colorless to light yellow liquid |

| Boiling Point | Not available | Not available | 406.7°C | 162-164°C |

| Solubility | Predicted: Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | Not specified | Not specified | Not specified |

Synthesis of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

The synthesis of the title compound is achieved through the esterification of 2-bromo-5-fluoropyridine-4-carboxylic acid with benzyl alcohol. This reaction is typically acid-catalyzed or can be achieved using standard coupling agents. Below is a detailed, self-validating protocol.

Experimental Protocol: Benzyl Esterification

Objective: To synthesize Benzyl 5-bromo-2-fluoropyridine-4-carboxylate from 2-bromo-5-fluoropyridine-4-carboxylic acid.

Materials:

-

2-bromo-5-fluoropyridine-4-carboxylic acid

-

Benzyl alcohol

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for elution

Procedure:

-

To a solution of 2-bromo-5-fluoropyridine-4-carboxylic acid (1.0 eq) in anhydrous DCM, add benzyl alcohol (1.2 eq) and a catalytic amount of DMAP (0.1 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in anhydrous DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired Benzyl 5-bromo-2-fluoropyridine-4-carboxylate.

Causality Behind Experimental Choices:

-

DCC and DMAP: This combination is a standard and efficient method for esterification, forming a highly reactive O-acylisourea intermediate that is readily attacked by the benzyl alcohol. DMAP acts as a nucleophilic catalyst.

-

Anhydrous Conditions: DCC is sensitive to water, which would lead to the formation of the dicyclohexylurea byproduct without the desired ester formation.

-

Aqueous Workup: The sodium bicarbonate wash removes any unreacted carboxylic acid and acidic impurities, while the brine wash helps to remove residual water from the organic layer.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Benzyl 5-bromo-2-fluoropyridine-4-carboxylate.

Applications in Drug Discovery

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a versatile intermediate with multiple potential applications in medicinal chemistry. The differential reactivity of the halogen atoms allows for selective and sequential chemical modifications.

-

Nucleophilic Aromatic Substitution (S

NAr): The fluorine atom at the 2-position is activated towards nucleophilic aromatic substitution.[4][9] This allows for the introduction of various nucleophiles, such as amines, thiols, and alcohols, to build molecular complexity. -

Cross-Coupling Reactions: The bromine atom at the 5-position is amenable to a wide range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Buchwald-Hartwig couplings.[4] This enables the formation of carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of aryl, heteroaryl, and other functional groups.

-

Prodrug Strategies: The benzyl ester can serve as a prodrug moiety, which can be cleaved in vivo to release the corresponding carboxylic acid. Prodrugs are often employed to improve the solubility, permeability, and overall pharmacokinetic profile of a drug candidate.

Logical Relationship in Drug Design

Caption: Strategic functionalization of the core scaffold in drug discovery.

Conclusion

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a high-value building block for the synthesis of novel pharmaceutical compounds. Its strategically placed functional groups allow for a wide range of chemical transformations, enabling the rapid generation of diverse molecular libraries for lead discovery and optimization. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug development programs.

References

-

Hussain, A., AlAjmi, M. F., & Khan, R. A. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview. ResearchGate. [Link]

- Anonymous. (n.d.). Fluorine in drug discovery: Role, design and case studies. Pre-print server.

-

Jørgensen, K. B., & Undheim, K. (2004). A Simple Synthetic Route to Methyl 3-Fluoropyridine-4-carboxylate by Nucleophilic Aromatic Substitution. Molecules, 9(10), 826-830. [Link]

-

Wang, L., et al. (2015). Metal-free site-selective C–N bond-forming reaction of polyhalogenated pyridines and pyrimidines. RSC Advances, 5(99), 82097-82111. [Link]

-

Groves, J. T., & Lee, J. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(25), 9094-9101. [Link]

-

Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. Science, 317(5846), 1881-1886. [Link]

-

China Sunshine Pharma. (n.d.). Methyl 2-bromo-5-fluoropyridine-4-carboxylate CAS 885588-14-7. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-fluoropyridine. Retrieved from [Link]

-

Home Sunshine Pharma. (n.d.). 2-bromo-5-fluoropyridine-4-carboxylic Acid CAS 885588-12-5. Retrieved from [Link]

- Google Patents. (n.d.). CN102321016B - Synthesis method of 5-bromo-2-methyl hydroxypyridinecarboxylate.

-

PubChem. (n.d.). Methyl 2-bromo-5-fluoropyridine-4-carboxylate. Retrieved from [Link]

- BenchChem. (2025). Technical Support Center: Synthesis of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. BenchChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. Methyl 2-bromo-5-fluoropyridine-4-carboxylate | C7H5BrFNO2 | CID 46311206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-bromo-5-fluoropyridine-4-carboxylic Acid CAS 885588-12-5 [homesunshinepharma.com]

- 7. 5-溴-2-氟吡啶 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. 5-Bromo-2-fluoropyridine | C5H3BrFN | CID 2783168 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

The Strategic Role of Pyridine-4-Carboxylate Intermediates in Medicinal Chemistry: From Scaffold Design to Target Inhibition

Executive Summary

In the landscape of modern drug discovery, heterocyclic frameworks are foundational, comprising over 90% of newly synthesized pharmacological agents[1]. Among these, the pyridine-4-carboxylate scaffold (a derivative of isonicotinic acid) has emerged as a highly privileged intermediate. As a Senior Application Scientist, I have observed that the true power of this scaffold lies in its dual-action chemical nature: the pyridine nitrogen serves as a potent metal-coordinating and hydrogen-bonding acceptor, while the C4-carboxylate group provides a highly polar anchor for enzyme active sites[2].

This technical guide explores the mechanistic rationale behind utilizing pyridine-4-carboxylate intermediates, details their structure-activity relationships (SAR) in contemporary therapeutics, and provides self-validating synthetic protocols for their integration into drug development pipelines.

Pharmacological Logic & Target Engagement

The selection of a pyridine-4-carboxylate intermediate in a synthetic route is rarely arbitrary; it is driven by specific stereoelectronic requirements within the target's binding pocket.

Epigenetic Modulation: KDM Inhibitors

Histone lysine demethylases (KDMs), particularly the KDM4 and KDM5 families, are critical targets in oncology. These enzymes utilize 2-oxoglutarate (2-OG) and Fe(II) to catalyze demethylation. Pyridine-4-carboxylates act as potent competitive inhibitors for the 2-OG binding site[3].

-

Causality in Design: Early generation inhibitors utilized pyridine-2,4-dicarboxylates. However, the high polarity of two carboxylate groups severely limited cellular penetrance. By stripping the scaffold down to a single pyridine-4-carboxylate core and introducing lipophilic substitutions at the 3-position (e.g., furan-2-ylmethyl or methylthiophen-2-ylmethyl groups), medicinal chemists successfully maintained the Fe(II) anchoring mechanism while drastically improving cell permeability[3].

Antiviral and Antimicrobial Scaffolds

Beyond epigenetics, the scaffold is heavily utilized in synthesizing pyrrolo[3,4-c]pyridine derivatives for HIV-1 inhibition[4] and 1,2,4-triazole derivatives for anti-inflammatory and antimicrobial applications[5]. The carboxylate group serves as the primary synthetic handle for hydrazinolysis and subsequent cyclization.

Logical mapping of pyridine-4-carboxylate pharmacophore binding in enzyme active sites.

Quantitative Structure-Activity Relationship (SAR) Data

To objectively evaluate the efficacy of pyridine-4-carboxylate derivatives, we must look at the quantitative data driving lead optimization. Table 1 summarizes the inhibitory profiles of several key derivatives synthesized from this intermediate.

Table 1: Quantitative SAR Data for Pyridine-4-Carboxylate Derivatives

| Compound Class / Derivative | Primary Target | Potency (IC₅₀ / EC₅₀) | Key Structural Feature | Ref |

| 3-Amino-4-pyridine carboxylates | KDM5C (JARID1C) | 100–125 nM | C3-methylthiophen-2-ylmethyl substitution | [3] |

| 3-Amino-4-pyridine carboxylates | KDM4C (Cellular) | 6–8 µM | C3-furan-2-ylmethyl substitution | [3] |

| Pyrrolo[3,4-c]pyridine-4-carboxylates | HIV-1 Replication | 1.65 µM | C4-ethyl ester, 4-fluorophenethyl group | [4] |

| Alkyl-Pyridine-4-carboxylates | A2780 Cancer Cells | 5.0 µM | 10-carbon lipophilic chain at C4 | [1] |

Synthetic Methodologies & Self-Validating Protocols

The transition from a raw 4-pyridinecarboxylic acid to a complex API requires robust, high-yield intermediate synthesis. The most critical foundational step is the esterification of the carboxylic acid, which protects the group and activates it for nucleophilic acyl substitution (e.g., hydrazinolysis)[5].

Step-by-step synthetic workflow from 4-pyridinecarboxylic acid to hydrazide APIs.

Protocol 1: Synthesis of Methyl Pyridine-4-Carboxylate (Esterification)

This protocol describes the synthesis of the methyl ester intermediate, a prerequisite for downstream triazole or hydrazide formation[5].

Step-by-Step Procedure:

-

Reaction Setup: Suspend 0.1 mol of 4-pyridinecarboxylic acid in 100 mL of anhydrous methanol in a 250 mL round-bottom flask.

-

Catalysis: Slowly add 5.7 mL of concentrated sulfuric acid (H₂SO₄) dropwise while stirring.

-

Causality: H₂SO₄ acts as both a proton donor to activate the carbonyl carbon for nucleophilic attack by methanol, and as a dehydrating agent to drive the Fischer esterification equilibrium forward.

-

-

Reflux: Attach a reflux condenser and heat the mixture to 65°C for 4–6 hours.

-

Workup & Neutralization: Distill off the excess methanol under reduced pressure. Transfer the residue to an ice-water bath and carefully neutralize with a 20% aqueous sodium bicarbonate (NaHCO₃) solution until pH 8 is reached.

-

Causality (Critical): The pyridine nitrogen is highly basic and will be protonated by the H₂SO₄, making the molecule water-soluble. Neutralizing to pH 8 ensures the pyridine ring is in its free-base form, allowing it to partition into the organic phase during extraction.

-

-

Extraction: Extract the aqueous layer with chloroform (3 × 30 mL).

-

Causality: Chloroform is denser than water, allowing for rapid bottom-layer draining, which minimizes emulsion formation common with pyridine derivatives[5].

-

-

Self-Validation Checkpoint:

-

TLC: Run a TLC plate in 9:1 DCM:MeOH. The product should show a higher Rf value than the highly polar starting acid.

-

¹H NMR (CDCl₃): Confirm success by the appearance of a sharp singlet at ~3.95 ppm, integrating to 3 protons (the new methoxy group).

-

Protocol 2: Hydrazinolysis to 4-Pyridinecarboxylic Acid Hydrazide

This step converts the ester into a hydrazide, a direct precursor to anti-tubercular drugs (Isoniazid) and 1,2,4-triazole anti-inflammatory agents[5].

Step-by-Step Procedure:

-

Reaction Setup: Dissolve the purified methyl pyridine-4-carboxylate (0.05 mol) in 50 mL of absolute ethanol.

-

Amidation: Add 0.075 mol of hydrazine hydrate (NH₂NH₂·H₂O) dropwise at room temperature.

-

Causality: Hydrazine is a potent alpha-effect nucleophile. Using the hydrate form provides a safer handling profile while maintaining sufficient reactivity to displace the methoxy leaving group.

-

-

Reflux: Heat the mixture to reflux for 3 hours. A white precipitate will begin to form as the product is less soluble in hot ethanol than the starting ester.

-

Isolation: Cool the mixture to 0°C, filter the precipitate under vacuum, and wash with cold ethanol.

-

Self-Validation Checkpoint:

-

IR Spectroscopy: Look for the disappearance of the ester carbonyl stretch (~1720 cm⁻¹) and the appearance of the amide I band (~1660 cm⁻¹) alongside distinct N-H stretching bands (3300–3200 cm⁻¹).

-

Conclusion

The pyridine-4-carboxylate intermediate is far more than a simple building block; it is a meticulously evolved pharmacophore that dictates the pharmacokinetic and pharmacodynamic destiny of a drug. By understanding the causality behind its structural features—specifically its metal-coordinating nitrogen and modular C4-carboxylate anchor—medicinal chemists can predictably design highly selective inhibitors for complex targets like KDMs and viral replication machinery. Adhering to self-validating synthetic protocols ensures that these complex derivatives can be scaled reliably from bench to clinic.

References

-

Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors . PMC. 2

-

Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives . Journal of Medicinal Chemistry - ACS Publications. 3

-

The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design . PMC. 1

-

An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives . MDPI. 4

-

The Synthesis of Potential Anti-Inflammatory Substances among 4-Amino-5-(Pyridin-4-yl)-1,2,4-Triazole(4н) . Der Pharma Chemica. 5

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. derpharmachemica.com [derpharmachemica.com]

Physicochemical properties of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes the synthetic utility and physicochemical logic of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate , a critical scaffold in the design of kinase inhibitors and complex heterocycles.

Executive Summary

Benzyl 5-bromo-2-fluoropyridine-4-carboxylate is a tri-functionalized pyridine scaffold characterized by orthogonal reactivity. Its structure integrates three distinct reaction centers—an electrophilic fluorinated position (C2), a halogenated handle for cross-coupling (C5), and a masked carboxylate (C4).[1] This unique substitution pattern makes it an invaluable "linchpin" intermediate for Fragment-Based Drug Discovery (FBDD), particularly in the synthesis of fused bicyclic systems (e.g., pyrido[2,3-d]pyrimidines) and late-stage diversification of kinase inhibitors.

Chemical Identity & Structural Analysis

This compound belongs to the class of halopyridine carboxylates . The benzyl ester moiety provides lipophilicity and serves as a robust protecting group that can be removed under neutral conditions (hydrogenolysis), distinguishing it from methyl/ethyl esters which require basic or acidic hydrolysis that might compromise sensitive functionalities.[1]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | Benzyl 5-bromo-2-fluoropyridine-4-carboxylate |

| Common Name | 5-Bromo-2-fluoropyridine-4-carboxylic acid benzyl ester |

| Molecular Formula | C₁₃H₉BrFNO₂ |

| SMILES | c1ccccc1COC(=O)c2cc(ncc2F)Br |

| Core Scaffold | Pyridine |

| Key Substituents | 2-Fluoro (SₙAr active), 5-Bromo (Pd-active), 4-Carboxyl (Acyl active) |

Physicochemical Profile

Experimental data for this specific benzyl ester is sparse in open literature. The following values are derived from high-fidelity computational models (ACD/Labs, ChemAxon) and structure-activity relationship (SAR) extrapolation from the methyl ester analog.

Calculated & Estimated Properties

| Property | Value (Est.) | Implications for Drug Design |

| Molecular Weight | 310.12 g/mol | Ideal for fragment elaboration; leaves ~190 Da room for "Rule of 5" compliance. |

| LogP (Octanol/Water) | 3.2 – 3.6 | Highly lipophilic due to the benzyl group. Requires organic co-solvents (DMSO, DCM) for reactions.[1] |

| Topological Polar Surface Area (TPSA) | 39.2 Ų | Moderate polarity; suggests good cell membrane permeability potential if the benzyl group is retained. |

| H-Bond Acceptors | 3 (N, O, F) | The pyridine nitrogen is weakly basic due to the electron-withdrawing F and Br. |

| H-Bond Donors | 0 | No protic hydrogens; reduces aggregation risk in solution. |

| Predicted Boiling Point | ~380°C | High boiling point; likely a solid or viscous oil at RT. Purification via column chromatography is preferred over distillation.[1] |

Solubility & Stability Logic

-

Solubility: Insoluble in water. Highly soluble in chlorinated solvents (DCM, Chloroform), Ethyl Acetate, and polar aprotic solvents (DMSO, DMF).[1]

-

Stability:

-

Hydrolysis: The benzyl ester is relatively stable to mild acid/base but will hydrolyze under vigorous conditions (e.g., 1M LiOH, THF/H₂O).[1]

-

Photostability: The C-Br bond is susceptible to photolytic cleavage; store in amber vials.

-

Nucleophilic Sensitivity: The C2-F bond is highly labile. Avoid prolonged exposure to nucleophilic solvents (e.g., MeOH, simple amines) unless reaction is intended.[1]

-

Structural Reactivity & Synthetic Utility

The power of this scaffold lies in its Regioselective Orthogonality . The three functional groups can be engaged sequentially without cross-interference if the correct order of operations is followed.[1]

The Reactivity Triad (Graphviz Visualization)

The following diagram illustrates the distinct chemical pathways accessible from the core structure.

Figure 1: Orthogonal reactivity map of the scaffold. The C2-Fluoro position is typically the first point of diversification due to its high electrophilicity.

Mechanistic Insights[1]

-

C2-Fluoro (SₙAr): The fluorine atom is activated by both the pyridine nitrogen (ortho-effect) and the electron-withdrawing carboxylate at C4 (meta-effect, but inductive withdrawal is strong).

-

Protocol Tip: Reactions with primary amines often proceed at room temperature or mild heating (40-60°C) in DMF or DMSO using DIPEA as a base.

-

-

C5-Bromo (Cross-Coupling): The bromine atom is electronically deactivated relative to a standard bromopyridine due to the electron-poor ring.

-

Protocol Tip: Requires robust catalytic systems (e.g., Pd(dppf)Cl₂, Pd₂(dba)₃/XPhos) and higher temperatures (80-100°C).[1]

-

-

C4-Benzyl Ester:

Experimental Protocols

Synthesis of the Scaffold (Reconstructed Route)

While direct lithiation of 5-bromo-2-fluoropyridine is possible, it often suffers from regioselectivity issues (C3 vs C4). The most robust industrial route involves the oxidation of the 4-methyl precursor.

Step-by-Step Methodology:

-

Starting Material: 5-Bromo-2-fluoro-4-methylpyridine.[2]

-

Oxidation:

-

Esterification (Benzyl Protection):

-

Suspend the acid in DCM/DMF.

-

Add Oxalyl Chloride (1.2 equiv) and catalytic DMF to generate the acid chloride in situ.

-

Add Benzyl Alcohol (1.1 equiv) and Triethylamine (2.0 equiv) at 0°C.

-

Purification: Flash chromatography (Hexane/EtOAc).

-

Standard Characterization (Expected Data)

-

¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J=2.5 Hz, 1H, H-6), 7.45–7.35 (m, 5H, Ph-H), 7.15 (d, J=2.5 Hz, 1H, H-3), 5.38 (s, 2H, O-CH₂-Ph).[1]

-

Note: The doublet coupling is characteristic of meta coupling between H-3 and H-6 (or H-3/F coupling).

-

-

¹⁹F NMR: Single peak around -70 to -80 ppm (typical for 2-fluoropyridines).

Handling, Safety & Storage

-

Hazard Classification: Irritant (Skin/Eye).[5][6][7] Potential sensitizer due to the benzyl ester and halogens.

-

Storage:

-

Temperature: 2-8°C (Refrigerate).

-

Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent hydrolysis.

-

Container: Amber glass to prevent photodebromination.

-

-

Spill Cleanup: Adsorb on sand/vermiculite. Do not use water (hydrolysis risk).

Workflow Visualization

The following diagram outlines a typical drug discovery workflow utilizing this scaffold.

Figure 2: Sequential functionalization workflow. Note that the ester is typically manipulated last to maintain the electron-withdrawing character needed for the initial SnAr step.

References

-

Ossila. 5-Bromo-2-fluoropyridine: Physicochemical Properties and Applications. Retrieved from

-

PubChem. Methyl 2-bromo-5-fluoropyridine-4-carboxylate (Analogous Data Source).[6] National Library of Medicine. Retrieved from

-

Sigma-Aldrich. 5-Bromo-2-fluoropyridine Safety Data Sheet & Specifications. Retrieved from

-

Frontier Specialty Chemicals. Synthesis of Pyridine Carboxylic Acids. Retrieved from

Sources

- 1. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 2. 5-Bromo-2-fluoropyridine | 766-11-0 [chemicalbook.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. 2-ブロモ-5-フルオロピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. Methyl 2-bromo-5-fluoropyridine-4-carboxylate | C7H5BrFNO2 | CID 46311206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-fluoropyridine 99 766-11-0 [sigmaaldrich.com]

Advanced Architecture of 2,4,5-Substituted Pyridine Building Blocks

Executive Summary

The 2,4,5-substituted pyridine scaffold represents a "privileged architecture" in modern medicinal chemistry.[1] Unlike the ubiquitous 2,6- or 3,5-substitution patterns, the 2,4,5-motif offers a unique geometric vector that allows simultaneous engagement of three distinct binding pockets: the H-bond accepting/donating "hinge" region (C2), the hydrophobic "deep pocket" (C4), and the solvent-exposed solubility vector (C5).[1] This guide details the high-fidelity synthesis of these building blocks, moving beyond basic textbook chemistry to the precise, regioselective methodologies used in high-stakes drug discovery.[1]

Structural Analysis & Strategic Value

The 2,4,5-trisubstituted pyridine core is electronically amphoteric, presenting a challenge and an opportunity for selective functionalization.[1]

-

C2 Position (The Anchor): Naturally electron-deficient. Ideal for SNAr reactions with amines or alkoxides to install "hinge-binding" motifs.

-

C4 Position (The Core): The most acidic proton in 2,5-dihalopyridines (pKa ~26). It is the prime target for directed ortho-metalation (DoM), allowing the introduction of carbon frameworks via electrophilic quench.

-

C5 Position (The Tail): Electronically neutral to slightly electron-rich (if C2 is aminated). Often carries a halogen or alkyl group pre-installed to block metabolic hotspots or solubilize the molecule.

Quantitative Comparison of Regioselective Methods

| Method | Target Site | Precursor Requirement | Primary Reagent | Selectivity (Ratio) |

| SNAr | C2 / C6 | 2,4,5-Trihalopyridine | Primary Amines/Alkoxides | >20:1 (C2 vs C4) |

| DoM (Lithiation) | C4 | 2,5-Dihalopyridine | LDA / LiTMP | >95:5 (C4 vs C3) |

| Halogen-Metal Exchange | C5 / C4 | Poly-iodopyridines | i-PrMgCl·LiCl | Kinetic Control |

| Minisci Reaction | C2 / C4 | Protonated Pyridine | Alkyl Radicals | Low (Mixtures common) |

Synthetic Methodologies: The "Clamp" Strategy

The most reliable route to 2,4,5-substituted building blocks is the "Clamp Strategy": starting with a 2,5-disubstituted pyridine and "clamping" the C4 position via regioselective lithiation.[1]

Mechanism of Regiocontrol

In a 2,5-disubstituted pyridine (e.g., 2-fluoro-5-methylpyridine), the C4 proton is flanked by the inductive withdrawal of the C5-substituent and the C3-nitrogen lone pair repulsion is minimized compared to C6. However, the decisive factor is the Directed Ortho Metalation (DoM) effect. A halogen at C2 or C5 acidifies the adjacent protons.

-

Outcome: Treatment with LDA at -75°C exclusively deprotonates C4 .

-

Why? The C3 proton is sterically crowded and less acidic than C4, which sits between the inductive pull of the ring nitrogen (para) and the C5 substituent.

Visualization: Regioselective Logic

Caption: Logical flow of regioselective C4-lithiation in 2,5-disubstituted pyridines.

Detailed Experimental Protocol

Protocol: Synthesis of 2-Fluoro-4-iodo-5-methylpyridine

Target: A versatile "Master Key" building block. The fluorine (C2) allows late-stage SNAr, the iodine (C4) allows cross-coupling, and the methyl (C5) provides stability.

Reagents:

-

2-Fluoro-5-methylpyridine (1.0 equiv)

-

Lithium Diisopropylamide (LDA) (1.2 equiv, prepared fresh or commercial 2.0 M)

-

Iodine (I2) (1.2 equiv)

-

Tetrahydrofuran (THF), anhydrous

-

n-Heptane (for purification)[2]

Step-by-Step Methodology:

-

System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen inlet. Flush with N2 for 15 minutes.

-

Base Formation (or Addition): Charge the flask with anhydrous THF (10 mL/g of substrate). Cool to -75°C (dry ice/acetone bath). Add LDA solution slowly via syringe, maintaining internal temperature below -70°C.

-

Substrate Addition: Dissolve 2-fluoro-5-methylpyridine in a minimal amount of anhydrous THF. Add this solution dropwise to the LDA mixture over 30 minutes.

-

Critical Control Point: The solution will turn yellow/orange, indicating the formation of the 4-lithio species.[1] Stir at -75°C for 3.5 hours to ensure complete metalation.

-

-

Electrophile Quench: Dissolve Iodine (I2) in THF. Add this solution dropwise to the lithiated pyridine.[2] The color will shift from orange to dark brown/purple.

-

Note: Exothermic reaction. Monitor temperature strictly; do not exceed -65°C during addition.

-

-

Work-up: Stir for 1 hour at -75°C, then warm to 0°C. Quench with saturated aqueous NH4Cl followed by 10% Na2S2O3 (sodium thiosulfate) to reduce excess iodine (color changes from purple to yellow/clear).

-

Isolation: Extract with Ethyl Acetate (3x). Dry combined organics over MgSO4. Concentrate in vacuo.

-

Purification: The crude solid is often pure enough, but can be recrystallized from n-heptane to yield off-white crystals.

Yield Expectation: 80-90%. Validation: 1H NMR (400 MHz, CDCl3) should show two singlets (C3-H and C6-H) and the disappearance of the C4 proton signal.

Advanced Functionalization: The "Knochel" Approach

For substrates sensitive to strong bases like LDA, the use of Turbo-Grignard reagents (i-PrMgCl·LiCl) or TMP-bases (TMPMgCl[4]·LiCl) is superior.

Magnesium-Halogen Exchange

If starting with 2,4,5-tribromopyridine :

-

Treatment with i-PrMgCl·LiCl at -15°C results in selective exchange at C2 or C5 depending on sterics, often leaving C4 intact for later.[1]

-

However, using TMPMgCl[1]·LiCl (Knochel-Hauser Base) on 3,5-dichloropyridine results in magnesiation at C4 with >97% regioselectivity, allowing reaction with aldehydes or acid chlorides.

Workflow Diagram: The Knochel Sequence

Caption: Selective C4-functionalization using sterically hindered Magnesium bases.

References

- Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.

-

Knochel, P., et al. (2011).[5] "Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates." Organic Letters, 13(9), 2306-2309.[5] Link

-

Fier, P. S., et al. (2020). "A Multifunctional Reagent Designed for the Site-Selective Amination of Pyridines." Journal of the American Chemical Society, 142, 8614-8618. Link

-

ChemicalBook. (2026). "2-Fluoro-4-iodo-5-methylpyridine Synthesis Protocol." Link

-

Manolikakes, S. M., et al. (2013).[6] "Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange." Zeitschrift für Naturforschung B, 68(5-6), 411-422. Link

Sources

- 1. CN104610136A - Synthetic method of 2-chloro-5-chloromethyl pyridine - Google Patents [patents.google.com]

- 2. 2-Fluoro-4-iodo-5-picoline | 153034-94-7 [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. znaturforsch.com [znaturforsch.com]

- 5. Selective and multiple functionalization of pyridines and alkaloids via Mg- and Zn-organometallic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange [znaturforsch.com]

Solubility profile of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate in organic solvents

Technical Whitepaper: Solubility Profiling & Solvent Selection for Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile for Benzyl 5-bromo-2-fluoropyridine-4-carboxylate (CAS: N/A for specific isomer, analogous to 127448-XX-X series).[1] As a critical intermediate in the synthesis of pharmaceutical agents—particularly those targeting kinase inhibitors or receptor modulators—understanding its solubility is paramount for optimizing reaction yield, purification efficiency, and formulation stability.[1]

This document moves beyond simple data listing to establish a predictive and empirical framework for handling this molecule. Due to the proprietary nature of specific solubility data for this exact catalog item, we utilize Structure-Property Relationship (SPR) analysis and standard process chemistry protocols to define its behavior in organic media.

Physicochemical Characterization & Structural Analysis

To predict solubility, we must first deconstruct the molecular architecture of the compound.[1]

-

Core Scaffold: Pyridine ring (Heterocyclic, weak base, moderate polarity).[1]

-

Substituents:

-

5-Bromo & 2-Fluoro: Halogen atoms significantly increase lipophilicity (LogP) and density while reducing water solubility.[1] The fluorine atom introduces a strong dipole but does not facilitate hydrogen bonding as a donor.[1]

-

4-Carboxylate Benzyl Ester: The benzyl ester moiety is a large, lipophilic group that dominates the solubility profile, making the molecule highly hydrophobic compared to its parent acid.[1]

-

Theoretical Property Profile:

| Property | Value (Estimated) | Impact on Solubility |

| Molecular Formula | C₁₃H₉BrFNO₂ | Moderate molecular weight (~310 g/mol ).[1] |

| LogP (Octanol/Water) | ~3.2 – 3.8 | Highly lipophilic; insoluble in water.[1] |

| H-Bond Donors | 0 | Limited solubility in protic solvents without heating.[1] |

| H-Bond Acceptors | 3 (N, O, F) | Good solubility in polar aprotic solvents (DMSO, DMF).[1] |

| pKa (Pyridine N) | ~2.0 – 3.0 | Weakly basic; solubility enhances in acidic aqueous media (pH < 2).[1] |

Solubility Profile by Solvent Class

The following profile categorizes solvents based on their interaction with the solute's functional groups.

Class A: High Solubility (Good Solvents)

-

Solvents: Dichloromethane (DCM), Chloroform, Tetrahydrofuran (THF), Ethyl Acetate (EtOAc).[1]

-

Mechanism: These solvents interact well with the aromatic π-systems and the ester functionality.[1] DCM is particularly effective due to its high polarizability, which complements the halogenated nature of the solute.[1]

-

Application: Reaction media, liquid-liquid extraction (organic phase).[1]

Class B: Moderate/Temperature-Dependent Solubility[1]

-

Solvents: Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA), Acetonitrile (MeCN).[1]

-

Mechanism: While the pyridine nitrogen can accept hydrogen bonds from alcohols, the large hydrophobic benzyl and bromo groups limit solubility at room temperature.[1]

-

Application: Recrystallization. The compound likely dissolves in hot ethanol but precipitates upon cooling, making this the ideal class for purification.[1]

Class C: High Solubility (Polar Aprotic)

-

Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP).[1]

-

Mechanism: Strong dipole-dipole interactions solubilize the molecule readily.[1]

-

Application: Nucleophilic substitution reactions (S_NAr) where high temperature and solubility are required.[1] Note: Difficult to remove post-reaction.

Class D: Low Solubility (Antisolvents)[1]

-

Solvents: Hexanes, Heptane, Cyclohexane, Water.[1]

-

Mechanism: The polarity mismatch is too great.[1] The crystal lattice energy of the aromatic stacking interactions overcomes the weak dispersion forces of alkanes.[1]

-

Application: Precipitation (antisolvent addition) to crash the product out of EtOAc or DCM solutions.[1]

Experimental Protocol: Gravimetric Solubility Determination

Objective: Determine saturation concentration (

Materials:

-

Analytical Balance (±0.1 mg precision).

-

Scintillation vials (20 mL) with PTFE-lined caps.[1]

-

Syringe filters (0.45 µm PTFE).[1]

-

Thermomixer or shaking water bath.[1]

Workflow:

-

Preparation: Weigh ~50 mg of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate into a vial.

-

Solvent Addition: Add exactly 0.5 mL of the target solvent.[1]

-

Equilibration: Agitate at 25°C for 24 hours.

-

Check: If the solid dissolves completely, add more solid until a suspension persists.[1]

-

-

Sampling: Allow the suspension to settle for 1 hour. Withdraw the supernatant using a syringe.[1]

-

Filtration: Filter the supernatant into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent (Rotavap or N₂ stream) and dry the residue under vacuum to constant weight (

). -

Calculation:

Visualization: Solubility Screening & Purification Logic

The following diagrams illustrate the decision-making process for solvent selection based on the solubility profile.

Figure 1: Solubility Screening Workflow

Caption: Workflow for categorizing solvents into reaction media, crystallization candidates, or antisolvents.

Figure 2: Solvent Compatibility Map

Caption: Solvent compatibility map indicating solubility potential relative to the central pyridine ester.

Critical Process Considerations

-

Hydrolytic Instability:

-

"Oiling Out" Phenomenon:

-

Observation: During recrystallization from EtOH/Water or EtOAc/Hexane, the compound may separate as an oil rather than a crystal due to its low melting point and high lipophilicity.[1]

-

Solution: Use a "seeding" protocol. Cool the solution slowly to the cloud point, add a seed crystal, and hold the temperature for 30 minutes before further cooling.

-

-

Halogen Reactivity:

References

-

Lipophilicity & Solubility Principles

-

Pyridine Chemistry

-

Solvent Selection Guides

-

Compound Analog Data (5-Bromo-2-fluoropyridine)

Sources

Methodological & Application

Application Note: Synthesis of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

[1]

Abstract & Core Strategy

The synthesis of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate (Target Molecule ) presents a regiochemical challenge due to the presence of two directing halogens (F, Br) on the pyridine ring. This protocol circumvents common "halogen dance" side reactions and nucleophilic aromatic substitution (

Synthetic Pathway:

-

Step 1 (C-C Bond Formation): Regioselective C4-lithiation of 2-fluoro-5-bromopyridine using Lithium Diisopropylamide (LDA) at cryogenic temperatures, followed by carboxylation to yield 5-bromo-2-fluoropyridine-4-carboxylic acid .

-

Step 2 (Esterification): Alkylation of the carboxylate salt with benzyl bromide under basic conditions to afford the final benzyl ester.

Retrosynthetic Analysis

The following diagram illustrates the logical disconnection of the target molecule into commercially available precursors.

Figure 1: Retrosynthetic disconnection showing the C4-carboxylation strategy.

Detailed Experimental Protocols

Step 1: Synthesis of 5-bromo-2-fluoropyridine-4-carboxylic acid

Objective: Introduce a carboxylic acid moiety at the C4 position with >95% regioselectivity.

-

Reaction Type: Directed Ortho-Metalation (DoM) / Carboxylation.

-

Critical Mechanism: The C4 proton is acidified by the adjacent Fluorine (inductive effect) and Bromine atoms. LDA is chosen over n-BuLi to prevent Lithium-Halogen exchange (Li-Br) which would destroy the starting material.

Materials:

-

2-Fluoro-5-bromopyridine (1.0 equiv)[1]

-

Lithium Diisopropylamide (LDA) (1.2 equiv, 2.0 M in THF/heptane)[2]

-

Dry Tetrahydrofuran (THF) (anhydrous)

-

Dry Ice (

source) -

2 M HCl (aq)

Protocol:

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and temperature probe.

-

Solvation: Charge the flask with 2-Fluoro-5-bromopyridine (10.0 g, 56.8 mmol) and anhydrous THF (100 mL).

-

Cooling (CPP): Cool the solution to -78 °C using a dry ice/acetone bath. Ensure internal temperature stabilizes below -75 °C.

-

Lithiation: Add LDA solution (34.1 mL, 68.2 mmol) dropwise via syringe pump over 30 minutes. Maintain internal temperature < -70 °C.

-

Note: A color change (often to yellow/orange) indicates formation of the lithiated species.

-

Hold Time: Stir at -78 °C for 1 hour to ensure complete deprotonation.

-

-

Quenching: Bubble excess dry

gas (passed through a drying tube) into the reaction mixture for 15 minutes while maintaining -78 °C. Alternatively, pour the reaction mixture onto crushed dry ice. -

Workup: Allow the mixture to warm to 0 °C. Quench with water (50 mL). Acidify the aqueous layer to pH 2-3 using 2 M HCl.

-

Isolation: Extract with Ethyl Acetate (3 x 100 mL). Combine organics, dry over

, and concentrate in vacuo. -

Purification: Recrystallize from Ethanol/Water or use as crude if purity >90% by HPLC.

Yield: Expect 75-85% (approx. 9.5 - 10.5 g).

Step 2: Synthesis of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

Objective: Convert the acid to the benzyl ester without displacing the labile Fluorine atom.

-

Reaction Type:

Alkylation of Carboxylate. -

Why this route? Using Benzyl Bromide with a mild base avoids the harsh conditions of acid chloride formation (

) and prevents nucleophilic attack on the Fluorine (which can occur with Benzyl Alcohol/NaH).

Materials:

-

5-bromo-2-fluoropyridine-4-carboxylic acid (Intermediate A) (1.0 equiv)

-

Benzyl Bromide (1.1 equiv)

-

Cesium Carbonate (

) (1.5 equiv) -

N,N-Dimethylformamide (DMF) (anhydrous)

Protocol:

-

Setup: Charge a reaction vial with Intermediate A (5.0 g, 22.7 mmol) and anhydrous DMF (50 mL).

-

Base Addition: Add

(11.1 g, 34.0 mmol) in one portion. Stir at room temperature for 15 minutes. -

Alkylation: Add Benzyl Bromide (2.97 mL, 25.0 mmol) dropwise.

-

Reaction: Stir at 25 °C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.

-

CPP:[2] Do not heat above 40 °C to avoid

of the fluorine by the carbonate or trace water.

-

-

Workup: Dilute with water (150 mL) and extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with LiCl solution (5%) to remove DMF, then Brine.[2]

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Yield: Expect 85-92% as a white to off-white solid.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Specification | Rationale |

| Lithiation Temp | < -70 °C | Critical: Higher temperatures (> -60 °C) promote elimination of LiF, generating a reactive "Pyridyne" species that polymerizes.[3] |

| Base Selection | LDA or LiTMP | n-BuLi is nucleophilic and will attack the Bromine (Li-Hal exchange) or the C=N bond. LDA is non-nucleophilic. |

| Esterification Temp | 20 - 30 °C | High heat promotes displacement of the 2-Fluoro group by nucleophiles (DMF decomposition products or base). |

| Water Content | < 0.05% | Moisture quenches the lithiated intermediate immediately, returning starting material.[2] |

Troubleshooting Logic Tree

Figure 2: Troubleshooting decision tree for common synthetic failures.

Analytical Characterization (Expected)

Target: Benzyl 5-bromo-2-fluoropyridine-4-carboxylate

Formula:

-

NMR (400 MHz,

-

NMR:

- -65 to -70 ppm (s) – Typical for 2-fluoropyridines.

-

LC-MS:

-

Positive mode (

): m/z 310/312

-

Safety & Handling

-

2-Fluoro-5-bromopyridine: Volatile solid/liquid.[5] Irritant. Handle in a fume hood.

-

Benzyl Bromide: Potent Lachrymator. Use only in a well-ventilated fume hood. Keep a 10% aqueous ammonia solution nearby to neutralize spills.

-

Lithium Reagents: Pyrophoric. Use standard inert atmosphere (Schlenk) techniques.

-

HF Danger: If the reaction runs away or during disposal, fluoride ions may generate HF in acidic waste.[2] Quench all fluoride-containing waste with Calcium Chloride (

) to precipitate

References

-

Regioselective Lithiation of Fluoropyridines

-

Schlosser, M., et al.[6] "Regioselective Functionalization of Pyridines using a Directed Metalation." Z. Naturforsch.2013 , 68b, 1-15.[2] (Discusses the acidification of ortho-protons by Fluorine).

-

Gros, P. C., et al. "Lithiation of 2-Heterosubstituted Pyridines."[7] Chem. Commun.2011 , 47, 123-125.[2]

-

-

Precursor Synthesis (Acid Intermediate)

-

Patent WO2020243459A1. "Thiadiazolyl derivatives as DNA polymerase theta inhibitors." (Describes the synthesis and use of 5-bromo-2-fluoropyridine-4-carboxylic acid).

-

-

Esterification Protocols

-

BenchChem Application Notes. "Synthesis of Biologically Active Molecules from 5-Bromo-2-chloropyrimidine.

).

-

-

Commercial Availability & Properties

-

PubChem CID 10827460. "Benzyl 5-bromopyridine-2-carboxylate" (Analogous structure properties).

-

Sources

- 1. 2-Bromo-5-fluoropyridine | C5H3BrFN | CID 2783171 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine - Google Patents [patents.google.com]

- 3. 5-(2-Fluorophenyl)nicotinaldehyde | 887973-67-3 | Benchchem [benchchem.com]

- 4. Product Name Index | Ambeed [ambeed.com]

- 5. 2-Bromo-5-fluoropyridine | 41404-58-4 [chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

Application Note: Suzuki-Miyaura Cross-Coupling of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate for the Synthesis of Novel Pyridine Scaffolds

An Application Guide for Researchers

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic organic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, offers a robust and versatile tool for synthesizing complex molecules like polyolefins, styrenes, and substituted biphenyls.[3] Its significance is particularly pronounced in the pharmaceutical and materials science sectors, where the creation of biaryl and heteroaryl structures is a frequent necessity.[2][4]

This application note provides a detailed technical guide and an optimized protocol for the Suzuki-Miyaura coupling of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate . This substrate is a highly valuable building block for several reasons:

-

The pyridine core is a privileged scaffold found in a vast number of FDA-approved drugs and biologically active compounds.[5][6]

-

The bromo substituent at the 5-position serves as the reactive handle for the cross-coupling, offering a reliable site for C-C bond formation. The reactivity of organohalides in Suzuki couplings typically follows the trend: I > Br > OTf >> Cl.[3][7]

-

The fluoro group at the 2-position and the benzyl carboxylate at the 4-position are electron-withdrawing groups that can activate the C-Br bond towards oxidative addition, the first and often rate-determining step of the catalytic cycle.[7] These functional groups also provide vectors for subsequent synthetic modifications.

While immensely powerful, coupling reactions involving heteroaryl halides like pyridines can present unique challenges, such as the potential for the pyridine nitrogen to coordinate with the palladium catalyst, which may lead to catalyst deactivation.[8] This guide is designed to navigate these intricacies, providing researchers with a scientifically grounded, field-proven protocol to achieve high-yield synthesis of novel 5-aryl-2-fluoropyridine derivatives.

Reaction Principle: The Palladium Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] The cycle consists of three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

-

Oxidative Addition: The cycle begins when the active, low-valent Pd(0) catalyst inserts into the carbon-bromine bond of the Benzyl 5-bromo-2-fluoropyridine-4-carboxylate. This step breaks the C-Br bond and forms a new square-planar Pd(II) intermediate.[3][7][11] This is often the rate-limiting step of the reaction.

-

Transmetalation: In this crucial step, the organic moiety from the boronic acid (or a derivative) is transferred to the palladium(II) center, displacing the halide. This process is critically dependent on the presence of a base. The base activates the boronic acid by converting it into a more nucleophilic boronate complex, which then readily engages in the ligand exchange with the palladium intermediate.[3][10]

-

Reductive Elimination: This is the final, product-forming step. The two organic groups (the pyridine and the newly transferred aryl group) on the palladium(II) center couple and are eliminated from the metal. This process forms the desired C-C bond in the final product and, critically, regenerates the active Pd(0) catalyst, allowing the cycle to begin anew.[7][9]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a reliable starting point for the Suzuki-Miyaura coupling of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate with a generic arylboronic acid. Optimization may be required for particularly challenging or sterically hindered coupling partners.

Materials and Reagents

| Reagent | Role | Typical Equiv. | Mol. Wt. ( g/mol ) | Example Amount (for 0.5 mmol scale) |

| Benzyl 5-bromo-2-fluoropyridine-4-carboxylate | Aryl Halide (Substrate) | 1.0 | 326.14 | 163.1 mg |

| Arylboronic Acid (e.g., Phenylboronic Acid) | Coupling Partner | 1.2 - 1.5 | 121.93 | 73.2 mg (1.2 equiv) |

| [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) | Catalyst | 1 - 5 mol% | 731.73 | 18.3 mg (2.5 mol%) |

| Potassium Carbonate (K₂CO₃) | Base | 2.0 - 3.0 | 138.21 | 138.2 mg (2.0 equiv) |

| 1,4-Dioxane | Anhydrous Solvent | - | - | 4.0 mL |

| Deionized Water | Co-solvent | - | - | 1.0 mL |

| Argon or Nitrogen Gas | Inert Atmosphere | - | - | - |

Step-by-Step Methodology

-

Reaction Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Benzyl 5-bromo-2-fluoropyridine-4-carboxylate (1.0 equiv., 0.5 mmol, 163.1 mg), the arylboronic acid (1.2 equiv., 0.6 mmol, 73.2 mg), potassium carbonate (2.0 equiv., 1.0 mmol, 138.2 mg), and Pd(dppf)Cl₂ (2.5 mol%, 0.0125 mmol, 18.3 mg).

-

Scientist's Note: The choice of Pd(dppf)Cl₂ is deliberate; it is an air-stable pre-catalyst that is highly effective for a broad range of Suzuki couplings, including those with heteroaryl halides.[12]

-

-

Establishing Inert Atmosphere: Seal the Schlenk flask with a rubber septum. Connect the flask to a Schlenk line and perform at least three cycles of evacuating the flask under vacuum and backfilling with an inert gas (Argon or Nitrogen).

-

Causality Check: This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalytic species that is formed in situ.

-

-

Solvent Addition: Degas the 1,4-dioxane and water by bubbling Argon or Nitrogen through them for 15-20 minutes. Using a syringe, add the degassed 1,4-dioxane (4.0 mL) and degassed water (1.0 mL) to the flask containing the solid reagents.[8]

-

Scientist's Note: A biphasic solvent system is often beneficial. Dioxane solubilizes the organic components, while water dissolves the inorganic base, facilitating the crucial transmetalation step.[3]

-

-

Reaction Execution: Place the sealed flask in a pre-heated oil bath at 90-100 °C. Stir the reaction mixture vigorously to ensure efficient mixing between the two phases.[11]

-

Monitoring Reaction Progress: Monitor the consumption of the starting material by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A typical reaction time is 4-12 hours.

-

Reaction Work-up: Once the reaction is complete (as determined by monitoring), remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the isolated organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure coupled product.

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Suzuki coupling protocol.

Guide to Reaction Optimization

For substrates that prove challenging, a systematic optimization of reaction parameters is recommended. The following table provides a logical framework for troubleshooting and enhancing reaction efficiency.

| Parameter | Standard Condition | Alternative Options & Rationale |

| Catalyst | Pd(dppf)Cl₂ (2.5 mol%) | Pd(PPh₃)₄: A classic catalyst, but can be sensitive to air.[11] Pd₂(dba)₃ with a ligand (e.g., SPhos, XPhos): Buchwald ligands can be highly effective for difficult couplings. |

| Base | K₂CO₃ (2.0 equiv) | K₃PO₄: A stronger base, often effective when K₂CO₃ is insufficient.[8] Cs₂CO₃: A highly effective but more expensive base, useful for sterically hindered substrates. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Toluene / H₂O: A common alternative, can be run at higher temperatures. DMF or THF: Can be used, sometimes with different bases.[7][8] |

| Temperature | 90-100 °C | 80 °C: For highly reactive substrates to minimize side reactions. 110-120 °C (reflux): May be necessary to drive sluggish reactions to completion.[13] |

| Boron Source | Boronic Acid | Boronate Ester (e.g., pinacol ester): More stable and less prone to protodeboronation than boronic acids, which can be an issue with some substrates.[9] |

Conclusion

The Suzuki-Miyaura cross-coupling provides a powerful and reliable method for the arylation of Benzyl 5-bromo-2-fluoropyridine-4-carboxylate. The protocol detailed herein offers a robust and well-validated starting point for researchers in drug discovery and chemical synthesis. By understanding the underlying mechanism and the critical role of each component—catalyst, base, solvent, and inert atmosphere—scientists can effectively leverage this reaction to construct diverse libraries of novel pyridine-based molecules for further investigation.

References

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.

- Benchchem. (n.d.). Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

- Correa, A., et al. (2021). Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.

- Slideshare. (n.d.). Suzuki cross coupling reaction.

- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.

-

Royal Society of Chemistry. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals. Organic Chemistry Frontiers. Retrieved from [Link]

- Wikipedia. (n.d.). Suzuki reaction.

- Colacot, T. J., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC.

- MDPI. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry.

- MDPI. (n.d.). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities.

- Sciforum. (n.d.). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

Sources

- 1. mt.com [mt.com]

- 2. mdpi.com [mdpi.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. An expedient, mild and aqueous method for Suzuki–Miyaura diversification of (hetero)aryl halides or (poly)chlorinated pharmaceuticals - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO00919B [pubs.rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. benchchem.com [benchchem.com]

- 9. Yoneda Labs [yonedalabs.com]

- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Precision Deprotection of Benzyl Esters in Fluoropyridine Scaffolds

Executive Summary & Strategic Analysis

The deprotection of benzyl (Bn) esters in the presence of a fluoropyridine moiety presents a classic "chemoselectivity paradox" in medicinal chemistry. Standard methodologies often fail due to the unique electronic properties of the fluoropyridine ring:

-

The Nucleophilic Vulnerability: Fluoropyridines, particularly with fluorine at the 2-, 4-, or 6-positions, are highly activated electrophiles. Standard basic hydrolysis (saponification using NaOH/LiOH) frequently results in Nucleophilic Aromatic Substitution (

) , displacing the fluorine atom with a hydroxyl group, destroying the pharmacophore. -

The Catalytic Trap: While catalytic hydrogenolysis (

, Pd/C) is the gold standard for benzyl ester cleavage, the pyridine nitrogen can coordinate strongly to the Palladium surface, poisoning the catalyst and stalling the reaction. Furthermore, while Aryl-F bonds are stronger than Cl or Br, forcing conditions to overcome catalyst poisoning can lead to reductive defluorination or ring saturation.

This guide provides three optimized protocols designed to navigate these risks, prioritizing yield and structural integrity.

Decision Matrix: Selecting the Right Protocol

Figure 1: Strategic decision tree for selecting the optimal deprotection method based on substrate electronics.

Critical Mechanistic Insight: The Trap

Understanding why standard saponification fails is crucial. In 2-fluoropyridine, the ring nitrogen exerts a strong electron-withdrawing effect (

Figure 2: The competing

Experimental Protocols

Method A: Buffered Catalytic Hydrogenolysis (The Optimized Standard)

Best For: 3-fluoropyridines, or 2/4-fluoropyridines where

The Logic:

Standard Pd/C hydrogenolysis often stalls because the pyridine nitrogen binds to the Pd surface. Adding a weak acid (Acetic Acid) protonates the pyridine nitrogen (

Protocol:

-

Preparation: Dissolve the substrate (1.0 equiv) in Ethyl Acetate (EtOAc) or Ethanol (EtOH).

-

Note: Avoid Methanol if transesterification is a risk, though it is the fastest solvent.

-

-

Buffering: Add Glacial Acetic Acid (1.0 – 2.0 equiv).

-

Why: This blocks the "poisoning" effect of the pyridine nitrogen.

-

-

Catalyst: Add 10 wt% Pd/C (wet support, Degussa type E101 is recommended). Use 10-20% w/w relative to substrate.[1][2]

-

Hydrogenation: Purge the vessel with Nitrogen (

) x3, then Hydrogen ( -

Reaction: Stir vigorously under a hydrogen balloon (1 atm) at Room Temperature (RT).

-

Monitoring: Check TLC/LCMS every 30 mins. Reaction is typically complete in 1-4 hours.

-

-

Workup: Filter through a Celite pad to remove Pd/C. Rinse with EtOAc. Concentrate filtrate.[3][4]

-

Purification: The acetic acid can be removed by azeotroping with toluene or during the subsequent step.

-

Validation Criteria:

Method B: Anhydrous KOTMS Cleavage (The "Anti- " Method)

Best For: 2-fluoropyridines and 4-fluoropyridines highly susceptible to nucleophilic attack.

The Logic:

Potassium Trimethylsilanolate (KOTMS) acts as a source of anhydrous "hydroxide equivalent." It cleaves methyl and benzyl esters via a nucleophilic attack on the carbonyl, but it is significantly less basic and less solvated than aqueous hydroxide. The anhydrous conditions prevent the hydration of the pyridine ring and suppress the

Protocol:

-

Preparation: Dissolve substrate (1.0 equiv) in anhydrous THF (0.1 M concentration).

-

Reagent Addition: Add KOTMS (2.0 – 3.0 equiv) in one portion at room temperature.

-

Note: KOTMS is hygroscopic; handle quickly or in a glovebox if possible.

-

-

Reaction: Stir at RT. A precipitate (the potassium salt of the acid) often forms.

-

Monitoring: Monitor by LCMS. Reaction time: 2–12 hours.

-

Quench: Dilute with

or EtOAc. Acidify carefully with 1M HCl or Citric Acid solution to pH 3–4.-

Caution: Do not over-acidify if the product is zwitterionic.

-

-

Extraction: Extract with EtOAc (x3). Dry over

.[3]

Why this works: The bulky trimethylsilyl group and the lack of water minimize the "hard" nucleophilic attack on the fluorinated carbon, directing reactivity solely to the ester carbonyl.

Method C: Transfer Hydrogenolysis (The Mildest Approach)

Best For: Substrates containing other reducible groups (alkenes, nitro) or if

The Logic: Using Ammonium Formate or 1,4-Cyclohexadiene as a hydrogen donor allows for a controlled release of hydrogen on the catalyst surface. This kinetic control often spares the C-F bond even if the catalyst is active.

Protocol:

-

Preparation: Dissolve substrate in MeOH/THF (1:1).

-

Catalyst: Add 10% Pd/C (10-50% w/w).

-

Donor: Add Ammonium Formate (5.0 – 10.0 equiv).

-

Reaction: Heat to mild reflux (50–60°C) or stir at RT for longer durations.

-

Observation: Evolution of

gas indicates reaction progress.

-

-

Workup: Filter through Celite. Concentrate.

Comparative Data & Troubleshooting

| Feature | Method A: Buffered | Method B: KOTMS | Method C: Transfer | Aqueous LiOH (Not Recommended) |

| Primary Risk | Catalyst Poisoning | Moisture Sensitivity | Incomplete Reaction | |

| Reagents | KOTMS, THF | LiOH, | ||

| F-Pyridine Stability | High (with mild pressure) | Excellent | High | Poor (High risk of OH sub) |

| Reaction Time | 1–4 h | 2–12 h | 4–24 h | 1–2 h |

| Yield (Typical) | 85–95% | 80–90% | 75–85% | <50% (due to side products) |

Troubleshooting Guide

-

Problem: Reaction A stalls at 50% conversion.

-

Cause: Catalyst poisoning by Pyridine N.

-

Fix: Add more AcOH (up to 5 equiv) or switch to Method C. Do not increase pressure/temp (risk of defluorination).

-

-

Problem: Loss of Fluorine observed in Method A.

-

Cause: Over-reduction.[6]

-

Fix: Stop reaction immediately upon consumption of SM. Switch to Method B.

-

-

Problem: Product is water-soluble (Zwitterion).

-

Fix: After Method A, do not do aqueous workup. Filter Celite, evaporate, and purify via Reverse Phase (C18) chromatography.

-

References

-

Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). John Wiley & Sons. (The authoritative text on benzyl ester stability and cleavage conditions).

-

Catalytic Hydrogenolysis of Benzyl Esters. Organic Chemistry Portal. (Detailed mechanisms and solvent effects for Pd/C hydrogenolysis). Link

-

Nucleophilic Aromatic Substitution on Fluoropyridines. BenchChem Application Notes. (Data on the reactivity of 2-fluoropyridine toward nucleophiles like hydroxide). Link

-

KOTMS for Anhydrous Ester Hydrolysis. Laganis, E. D., & Chenard, B. L. (1984). Tetrahedron Letters.[7][8][9] (Seminal paper on using Potassium Trimethylsilanolate for ester cleavage). Link

-

Inhibition of Hydrogenolysis by Nitrogen Heterocycles. Sajiki, H. (1995). Tetrahedron Letters.[7][8][9] (Explains the poisoning effect of pyridine on Pd/C and how to mitigate it). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. nacatsoc.org [nacatsoc.org]

- 7. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]

- 8. Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate [organic-chemistry.org]

- 9. Benzyl Ethers [organic-chemistry.org]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) at the 2-Position of Fluoropyridines

Introduction: The Strategic Importance of 2-Substituted Pyridines in Modern Chemistry

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, with a significant number of FDA-approved drugs containing this heterocycle.[1][2] The functionalization of the pyridine ring is therefore of paramount importance in drug discovery and development.[1][2][3][4] Among the various methods to achieve this, nucleophilic aromatic substitution (SNAr) stands out for its reliability and broad scope.[5][6][7] This guide focuses specifically on SNAr reactions at the 2-position of fluoropyridines, a class of reactions that has become indispensable for the late-stage functionalization of complex molecules.[5][6] The unique properties of the fluorine atom as a leaving group in this context allow for milder reaction conditions and confer a high degree of predictability and functional group tolerance, making it a favored transformation in the synthesis of novel chemical entities.[5][6][7]

The Mechanism of SNAr at the 2-Position of Fluoropyridines

The SNAr reaction on a 2-fluoropyridine proceeds through a well-established two-step addition-elimination mechanism.[5]

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the carbon atom bearing the fluorine atom (C2). This position is highly activated towards nucleophilic attack due to the electron-withdrawing nature of both the fluorine atom and the pyridine ring nitrogen.[5][8] This initial attack is the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[5][9] The aromaticity of the pyridine ring is temporarily broken in this intermediate.

-

Rearomatization and Expulsion of the Leaving Group: The aromaticity of the ring is subsequently restored through the elimination of the fluoride ion. The high electronegativity of fluorine makes it an excellent leaving group in this context, a feature that is somewhat counterintuitive when compared to SN2 reactions where iodide is the better leaving group.[5][8][10] The driving force for the expulsion of the fluoride ion is the re-establishment of the stable aromatic system.

The exceptional reactivity of 2-fluoropyridines compared to their chloro, bromo, or iodo counterparts is a key advantage. For instance, the reaction of 2-fluoropyridine with sodium ethoxide in ethanol is reported to be 320 times faster than that of 2-chloropyridine.[5][7]

Caption: General mechanism of SNAr on 2-fluoropyridine.

Data Presentation: Optimized Reaction Conditions

The following tables summarize optimized reaction conditions for the nucleophilic aromatic substitution on unsubstituted 2-fluoropyridine with a variety of nucleophiles. These conditions have been demonstrated to achieve high conversion rates.[5]

Table 1: SNAr with Oxygen- and Sulfur-Based Nucleophiles [5]

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1°, 2°, or 3° Alcohol | Cyclohexanol | KOtBu | THF | 50 | 3 | >95 |

| Phenol | Phenol | K₃PO₄ | tAmyl-OH | 110 | 12 | >95 |

| Thiol | Thiophenol | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |

Table 2: SNAr with Nitrogen-Based Nucleophiles [5]

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Conversion (%) |

| 1° or 2° Amine | Morpholine | K₃PO₄ | tAmyl-OH | 110 | 3 | >95 |

| Amide | Benzamide | K₂CO₃ | DMSO | 130 | 12 | >95 |

| N-Heterocycle | Indole | K₂CO₃ | DMSO | 130 | 12 | >95 |

Table 3: SNAr with Carbon-Based Nucleophiles [5]

| Nucleophile Class | Nucleophile Example | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Cyanide | KCN | - | DMSO | 130 | 12 | ~80 |

Experimental Protocols

General Considerations:

-

Reactions employing strong bases like potassium tert-butoxide (KOtBu) should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching by atmospheric moisture.[5]

-

Anhydrous solvents are recommended, particularly for reactions sensitive to water.[5]

-

Reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[5]

Protocol 1: Synthesis of 2-Morpholinopyridine (Amine Nucleophile)

This protocol outlines a standard procedure for the reaction of 2-fluoropyridine with a secondary amine nucleophile.[5]

Materials:

-

2-Fluoropyridine

-

Morpholine

-

Potassium phosphate tribasic (K₃PO₄)

-

tert-Amyl alcohol

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere, add K₃PO₄ (1.5 equivalents).

-

Add 2-fluoropyridine (1.0 equivalent) and morpholine (1.2 equivalents).

-

Add anhydrous tert-amyl alcohol to achieve a suitable concentration (e.g., 0.2 M).

-

Stir the reaction mixture and heat to 110 °C.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-(Cyclohexyloxy)pyridine (Alkoxide Nucleophile)

This protocol details a typical procedure for the reaction of 2-fluoropyridine with an alcohol-derived nucleophile.

Materials:

-

2-Fluoropyridine

-

Cyclohexanol

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard glassware for workup and purification

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add KOtBu (1.2 equivalents).

-

Add anhydrous THF to form a slurry.

-

Add cyclohexanol (1.1 equivalents) and stir for 10 minutes at room temperature.

-

Add 2-fluoropyridine (1.0 equivalent) to the reaction mixture.

-

Heat the mixture to 50 °C and stir until the starting material is consumed as monitored by TLC.

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with ethyl acetate (3 x volume of THF).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the residue by column chromatography (silica gel, hexane/ethyl acetate gradient).

General Experimental Workflow

The following diagram illustrates a typical workflow for performing SNAr reactions with 2-fluoropyridines.

Caption: Typical experimental workflow for SNAr reactions.

Conclusion

Nucleophilic aromatic substitution on 2-fluoropyridines is a robust and highly versatile transformation that is central to modern synthetic chemistry, particularly in the realm of drug discovery. The enhanced reactivity of the C-F bond in this context allows for a broad substrate scope and the use of mild reaction conditions. The protocols and data presented herein serve as a practical guide for researchers to effectively design and execute these critical reactions in their synthetic endeavors.

References

- BenchChem. (2025). Application Notes and Protocols: Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines.

- ACS Publications. (2014, June 11).

- Journal of the American Chemical Society. (2024, November 8). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase.

- Journal of the American Chemical Society. (2014, June 11).